molecular formula C20H7Br4KO5 B12938245 Tetrabromofluoresceinpotassiumsalt

Tetrabromofluoresceinpotassiumsalt

Cat. No.: B12938245
M. Wt: 686.0 g/mol
InChI Key: MPUZPIJKULVWHK-UHFFFAOYSA-M
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Description

Tetrabromofluoresceinpotassiumsalt, also known as Eosin Y potassium salt, is a synthetic dye belonging to the xanthene class of dyes. It is widely used in various scientific and industrial applications due to its fluorescent properties. The compound has the molecular formula C20H6Br4K2O5 and a molecular weight of 724.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabromofluoresceinpotassiumsalt is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination of fluorescein. The process is optimized for high yield and purity, often using automated systems to control the reaction conditions. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Tetrabromofluoresceinpotassiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and substituted derivatives of fluorescein, which have different fluorescent properties and applications .

Scientific Research Applications

Tetrabromofluoresceinpotassiumsalt is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a fluorescent tracer and in the synthesis of other fluorescent compounds.

    Biology: The compound is used in staining biological tissues and cells for microscopy.

    Medicine: It is used in diagnostic assays and as a marker in various medical tests.

    Industry: The dye is used in the manufacturing of inks, paints, and textiles

Mechanism of Action

The mechanism of action of tetrabromofluoresceinpotassiumsalt involves its interaction with light. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, producing fluorescence. This property is utilized in various applications, such as fluorescence microscopy and diagnostic assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromination pattern, which gives it distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C20H7Br4KO5

Molecular Weight

686.0 g/mol

IUPAC Name

potassium;4,5,6,7-tetrabromo-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate

InChI

InChI=1S/C20H8Br4O5.K/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20;/h1-6,25-26H;/q;+1/p-1

InChI Key

MPUZPIJKULVWHK-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)O4)C=CC(=C3)[O-].[K+]

Origin of Product

United States

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